Fmoc-NH-peg9-CH2cooh Fmoc-NH-peg9-CH2cooh
Brand Name: Vulcanchem
CAS No.:
VCID: VC18819047
InChI: InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38)
SMILES:
Molecular Formula: C35H51NO13
Molecular Weight: 693.8 g/mol

Fmoc-NH-peg9-CH2cooh

CAS No.:

Cat. No.: VC18819047

Molecular Formula: C35H51NO13

Molecular Weight: 693.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-NH-peg9-CH2cooh -

Specification

Molecular Formula C35H51NO13
Molecular Weight 693.8 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38)
Standard InChI Key NWDNOWXZRMCQFK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

Fmoc-NH-PEG9-CH2COOH consists of three key components:

  • Fmoc group: A photocleavable protecting group that shields the amine during synthesis.

  • PEG9 spacer: A nonaethylene glycol chain imparting hydrophilicity and flexibility.

  • Carboxylic acid terminus: Enables conjugation via amide or ester bond formation .

The compound’s extended PEG backbone reduces immunogenicity and enhances solubility in aqueous media, making it ideal for biomedical applications .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC35H51NO13\text{C}_{35}\text{H}_{51}\text{NO}_{13}
Molecular Weight693.8 g/mol
SolubilitySoluble in DMF, DMSO, water
Storage Conditions-18°C to -5°C, desiccated

The PEG spacer’s ether linkages (OCH2CH2-\text{O}-\text{CH}_2-\text{CH}_2-) confer stability under acidic conditions while remaining labile to bases for Fmoc deprotection .

Synthesis and Purification

Synthetic Pathways

Fmoc-NH-PEG9-CH2COOH is synthesized via multi-step reactions, typically involving:

  • Amination of PEG: A 9-unit PEG chain is functionalized with an amine group.

  • Fmoc Protection: The amine is protected using Fmoc-Cl or Fmoc-OSu under basic conditions .

  • Carboxylic Acid Introduction: A terminal acetic acid group is appended via carboxymethylation .

A representative protocol from Schmidt et al. (2011) involves:

  • Step 1: Activation of PEG-diol with chloroacetic acid in dichloromethane.

  • Step 2: Gabriel synthesis to convert the terminal hydroxyl to an amine.

  • Step 3: Fmoc protection using NaHCO₃ in dioxane/water .

Reaction Conditions and Yield

ParameterDetailSource
Yield16% (optimized protocols)
PurificationReverse-phase HPLC
Key ReagentsEDC, NHS, HOBt

Low yields are attributed to side reactions during amination, necessitating rigorous purification .

Applications in Biomedical Research

Peptide Synthesis

Fmoc-NH-PEG9-CH2COOH serves as a spacer in solid-phase peptide synthesis (SPPS):

  • Enhanced Solubility: PEG mitigates aggregation of hydrophobic peptides .

  • Controlled Release: The Fmoc group is cleaved with piperidine, enabling sequential synthesis .

Antibody-Drug Conjugates (ADCs)

In pretargeted cancer therapy, this compound links cytotoxic payloads (e.g., DM1) to HER2-specific Affibody molecules:

  • Binding Affinity: KD=498505pMK_D = 498–505 \, \text{pM} for PNA hybridization probes .

  • Cytotoxicity: IC₅₀ values of 10–14 nM against HER2⁺ cells .

PROTAC Development

As a PEG-based linker, Fmoc-NH-PEG9-CH2COOH connects E3 ubiquitin ligase ligands to target proteins, facilitating proteasomal degradation .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion
H315 (Skin irritation)Use gloves and protective gear

Comparative Analysis with Analogues

PEG UnitMolecular WeightApplicationsReference
PEG2385.4 g/molSemaglutide intermediates
PEG8649.7 g/molADC linkers
PEG10751.86 g/molPROTAC synthesis

Longer PEG chains (e.g., PEG9 vs. PEG2) enhance water solubility but may reduce cellular uptake efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator